molecular formula C9H16O3 B1656689 Cyclohexanol, 2-methylene-, acetate CAS No. 53723-50-5

Cyclohexanol, 2-methylene-, acetate

Cat. No.: B1656689
CAS No.: 53723-50-5
M. Wt: 172.22
InChI Key: SQUGBVLAXACKRC-UHFFFAOYSA-N
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Description

“Cyclohexanol, 2-methylene-, acetate” is a chemical compound with the molecular formula C9H14O2 . It is related to cyclohexanol, which is an organic compound with the formula HOCH(CH2)5 . Cyclohexanol is a colorless, viscous liquid with a camphor-like odor .


Synthesis Analysis

The synthesis of cyclohexanol and its derivatives can be achieved through various methods. One approach is the dehydration of cyclohexanol to form cyclohexene . Another method involves the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts . This process not only yields cyclohexanol and ethanol but also rationally utilizes excess acetic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C12H18O2/c1-8(2)11-6-5-7-12(9(11)3)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3/t11-,12-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving cyclohexanol and its derivatives are diverse. For instance, in the presence of a strong acid, an alcohol can be dehydrated to form an alkene . The acid used in this experiment is 85% phosphoric acid and the alcohol is cyclohexanol .

Mechanism of Action

The mechanism of action for the reactions involving cyclohexanol and its derivatives typically involves several steps. For example, the first step in the mechanism is protonation of the alcohol group by the acid . The second step is the loss of water to form the carbocation . The final step is removal of a beta hydrogen by base (water) to form the alkene .

Safety and Hazards

The safety data sheet for cyclohexanol indicates that it is a combustible liquid and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The future directions in the study and application of “Cyclohexanol, 2-methylene-, acetate” and its derivatives could involve the development of more efficient synthesis methods. For instance, the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts provides a novel route to yield cyclohexanol and ethanol, and also rationally utilizes excess acetic acid . This method could be further optimized and expanded for industrial applications.

Properties

IUPAC Name

acetic acid;2-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O.C2H4O2/c1-6-4-2-3-5-7(6)8;1-2(3)4/h7-8H,1-5H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUGBVLAXACKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C=C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20788494
Record name Acetic acid--2-methylidenecyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20788494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53723-50-5
Record name Acetic acid--2-methylidenecyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20788494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanol, 2-methylene-, acetate
Reactant of Route 2
Cyclohexanol, 2-methylene-, acetate
Reactant of Route 3
Cyclohexanol, 2-methylene-, acetate
Reactant of Route 4
Cyclohexanol, 2-methylene-, acetate
Reactant of Route 5
Cyclohexanol, 2-methylene-, acetate
Reactant of Route 6
Cyclohexanol, 2-methylene-, acetate

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